![molecular formula C16H21N3O4S B2365488 3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide CAS No. 2415624-85-8](/img/structure/B2365488.png)
3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide, also known as JNJ-31020028, is a novel small molecule that has been developed as a potential treatment for various neurological disorders. This compound has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in clinical trials.
Aplicaciones Científicas De Investigación
Colorimetric Sensing of Fluoride Anions : A study by Younes et al. (2020) explored a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for their colorimetric sensing properties. One derivative with a 3,5-dinitrophenyl group exhibited a drastic color transition in response to fluoride anions, indicating its potential in naked-eye detection of fluoride anion in solutions (Younes et al., 2020).
Neuroleptic Activity : Research by Iwanami et al. (1981) synthesized and evaluated benzamides as potential neuroleptics. These compounds demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential in treating psychosis (Iwanami et al., 1981).
Amino-Sugar Synthesis : A study by Natsume et al. (1978) focused on the synthesis of amino-sugars from pyridines, using derivatives like 3-cyano-1, 2-dihydropyridine. This research contributes to the field of organic chemistry and the development of new synthetic methods (Natsume et al., 1978).
Serotonin 4 Receptor Agonist Development : Sonda et al. (2003) synthesized benzamide derivatives for evaluating their activity as serotonin 4 receptor agonists. This research has implications in developing treatments for gastrointestinal motility disorders (Sonda et al., 2003).
Electrochemical Behavior Study : David et al. (1995) investigated the electrochemical behavior of 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4-(o-nitrophenyl)-1,4-dihydropyridine, providing insights into the electrochemical properties and potential applications in synthetic chemistry (David et al., 1995).
Antihyperglycemic Agents Development : Nomura et al. (1999) prepared benzamide derivatives as part of a search for antidiabetic agents, contributing to the development of new treatments for diabetes mellitus (Nomura et al., 1999).
Cardiac Electrophysiological Activity Study : Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, providing insights into their potential as class III agents for cardiac applications (Morgan et al., 1990).
Anticancer Agents Synthesis : Yılmaz et al. (2015) synthesized indapamide derivatives as potential anticancer agents, particularly targeting melanoma cell lines, indicating their potential in cancer treatment (Yılmaz et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) . RORC2 is a nuclear hormone receptor that plays a crucial role in the regulation of immune responses, particularly in the differentiation of T helper 17 (Th17) cells .
Mode of Action
This compound acts as an inverse agonist of RORC2 . It binds to the receptor and induces a conformational change that inhibits the receptor’s activity . This results in the suppression of the transcriptional activity of RORC2, thereby reducing the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) .
Biochemical Pathways
The compound’s action on RORC2 affects the Th17 cell differentiation pathway . Th17 cells are a subset of T helper cells that play a key role in the immune response, particularly in autoimmune diseases. By inhibiting RORC2, the compound reduces the differentiation of Th17 cells, thereby modulating the immune response .
Result of Action
The primary molecular effect of the compound’s action is the reduction of IL-17 production . On a cellular level, this leads to a decrease in Th17 cell differentiation . These effects can help modulate the immune response, making the compound potentially useful in the treatment of autoimmune diseases .
Propiedades
IUPAC Name |
3-cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-23-16(6-8-19(9-7-16)24(2,21)22)12-18-15(20)14-5-3-4-13(10-14)11-17/h3-5,10H,6-9,12H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPKDUFLWFVROV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.